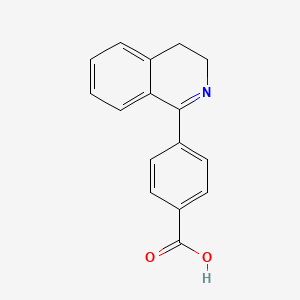

4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid

Description

Properties

CAS No. |

62333-68-0 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-(3,4-dihydroisoquinolin-1-yl)benzoic acid |

InChI |

InChI=1S/C16H13NO2/c18-16(19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8H,9-10H2,(H,18,19) |

InChI Key |

FPCUEVHRKPNNRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Approach

The Bischler-Napieralski reaction remains a cornerstone for constructing the dihydroisoquinoline core. This method involves cyclodehydration of β-phenethylamide precursors using acidic or dehydrating agents. For 4-(3,4-dihydroisoquinolin-1-yl)benzoic acid, the synthesis typically proceeds as follows:

- Amide Formation : 3,4-Dimethoxyphenethylamine reacts with 4-carboxybenzoyl chloride in the presence of triethylamine to yield N-(3,4-dimethoxyphenethyl)-4-carboxybenzamide.

- Cyclization : Treatment with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C induces intramolecular cyclization, forming the dihydroisoquinoline ring.

- Demethylation : Boron tribromide (BBr₃) in dichloromethane selectively removes methyl protecting groups, yielding the final product.

Key Data :

- Yield : 60–75% for cyclization step.

- Optimization : Use of microwave irradiation reduces reaction time from 12 h to 30 min.

Vilsmeier-Haack Formylation Followed by Reductive Amination

Formylation Step

This two-step strategy introduces the benzoic acid moiety via formylation:

- Vilsmeier-Haack Reaction : 3,4-Dihydroisoquinoline reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate 4-chloro-3,4-dihydroisoquinoline-1-carbaldehyde.

- Oxidation : The aldehyde intermediate is oxidized to 4-carboxy-3,4-dihydroisoquinoline using potassium permanganate (KMnO₄) in acidic conditions.

Key Data :

Metal-Free Oxidative Dehydrogenation

Iodine-Mediated Cyclization

A green chemistry approach employs molecular iodine (I₂) as a catalyst:

- Lactam Formation : Isoindoloisoquinolinone precursors undergo oxidative dehydrogenation with I₂ in acetonitrile at 100°C, yielding 2-(isoquinolin-1-yl)benzoic acid derivatives.

- Acid Hydrolysis : Treatment with hydrochloric acid (HCl) hydrolyzes ester groups to carboxylic acids.

Key Data :

Reductive Alkylation Approaches

Reductive Amination of Aldehydes

This method leverages imine intermediates:

- Imine Formation : 4-Formylbenzoic acid reacts with 1,2,3,4-tetrahydroisoquinoline in ethanol, forming a Schiff base.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine, yielding the target compound.

Key Data :

- Yield : 65–78%.

- Side Products : Over-reduction to tetrahydroisoquinoline occurs if stoichiometry is unbalanced.

Solid-Phase Synthesis Strategies

Combinatorial Chemistry

Resin-bound synthesis enables high-throughput production:

- Wang Resin Functionalization : 4-Hydroxymethylbenzoic acid is anchored to Wang resin via ester linkage.

- Coupling : 3,4-Dihydroisoquinoline is coupled using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU).

- Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.

Key Data :

Comparative Analysis of Synthesis Methods

| Method | Yield | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Bischler-Napieralski | 60–75% | 6–12 h | Moderate | Low |

| Vilsmeier-Haack | 85–92% | 3–5 h | High | Moderate |

| Iodine-Mediated | 70–82% | 8–10 h | High | Low |

| Reductive Amination | 65–78% | 4–6 h | Low | Moderate |

| Solid-Phase | 50–60% | 24–48 h | High | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline analogs.

Substitution: Halogenated or nitrated benzoic acid derivatives

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid is an organic compound that combines a benzoic acid moiety with a dihydroisoquinoline fragment. It has a molecular weight of approximately 253.30 g/mol. The dihydroisoquinoline structure is associated with various biological activities, including potential therapeutic effects.

Potential Applications of this compound

- Pharmaceutical Development Its biological properties make it a candidate for drug development targeting diseases such as cancer or infections.

- Butyrylcholinesterase (BChE) Inhibition Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid have been identified as selective butyrylcholinesterase (BChE) inhibitors . These compounds displayed improved BChE inhibitory activity and good selectivity towards BChE . They can target both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE and may also display anti-Aβ activity .

- Dopamine Receptor Modulation Certain 3,4-dihydroisoquinolin-2(1H)-yl compounds are positive allosteric modulators (PAMs) of the dopamine 1 receptor (D1) . They are useful for treating conditions where D1 plays a role, such as Parkinson's disease and schizophrenia, and may also improve motor symptoms in Parkinson's disease . Additionally, they may be useful in treating symptoms of Alzheimer's disease, depression, and attention deficit-hyperactivity disorder (ADHD) .

- Leucine Aminopeptidase Inhibition Compounds with a 3,4-dihydroisoquinoline moiety may be active in inhibiting leucine aminopeptidase and could be used for further in-depth in vitro and in vivo studies .

- Aldo-Keto Reductase Inhibition 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .

Research and Studies

Ongoing research explores the interactions of this compound with biological targets to understand its pharmacological potential. This includes studying its effects on cell signaling pathways, gene expression, and protein interactions.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme involved in steroid metabolism. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the dihydroisoquinoline moiety binds in an adjacent hydrophobic pocket, leading to inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: 4-Hydroxybenzoic acid () exhibits a simple hydroxyl group, enabling hydrogen bonding and use in polymer synthesis . Caffeic Acid () contains a propenoic acid side chain and dihydroxyphenyl group, contributing to antioxidant activity . The diazepane-substituted benzoic acid () includes a nitrogen-containing heterocycle, enhancing solubility and bioactivity in synthetic intermediates .

Applications: Hydroxy and carboxylic acid derivatives (e.g., 4-Hydroxybenzoic acid) are widely used in industrial R&D , while caffeic acid’s polyphenolic structure makes it relevant in nutraceuticals and cosmetics . Nitrogen-heterocyclic derivatives, such as the diazepane analog (), are prioritized in drug discovery due to their pharmacokinetic versatility .

Physicochemical Properties: The diazepane-substituted compound’s hydrochloride salt () highlights the importance of salt formation in improving solubility . The target compound’s lipophilic dihydroisoquinoline group may enhance blood-brain barrier permeability compared to polar analogs like caffeic acid.

Research Findings and Hypothetical Implications

While direct data on this compound are absent, extrapolation from analogs suggests:

- Pharmacological Potential: The dihydroisoquinoline group is structurally similar to opioid receptor ligands (e.g., papaverine derivatives), implying possible analgesic or neuroprotective effects.

- Synthetic Utility : Its benzoic acid group could serve as a carboxylate anchor for metal-organic frameworks (MOFs) or enzyme inhibitors.

Biological Activity

4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a dihydroisoquinoline moiety, which is known for its significant biological implications. The presence of the benzoic acid functional group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

1. Inhibition of Enzymes

Research indicates that derivatives of this compound exhibit inhibitory effects on various enzymes:

- Aldo-Keto Reductase AKR1C3 : A study highlighted that certain derivatives are potent inhibitors of AKR1C3, an enzyme implicated in breast and prostate cancer. The binding studies revealed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, facilitating effective inhibition .

- Butyrylcholinesterase (BChE) : Compounds derived from this structure have shown selective inhibition of BChE over acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease. In vitro assays demonstrated their ability to inhibit Aβ aggregation and protect neuronal cells from toxicity .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in cellular models:

- SH-SY5Y Neuroblastoma Cells : Studies reported that certain derivatives significantly increased cell viability against Aβ-induced toxicity, suggesting their role as protective agents in neurodegenerative conditions .

Case Study 1: Inhibition of BChE

A recent study evaluated the efficacy of a derivative of this compound against BChE. The results indicated a dose-dependent inhibition with an IC50 value significantly lower than traditional inhibitors. This suggests a promising avenue for developing new treatments for cognitive decline associated with Alzheimer's disease .

Case Study 2: Cancer Treatment

In another investigation, the compound's derivatives were tested for their anti-cancer properties. The findings showed that these compounds could induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.